Tricosanoic acid, barium salt, basic

Description

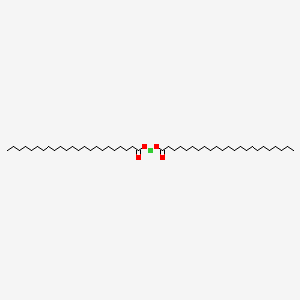

Tricosanoic acid, barium salt, basic (CASRN: 97468-35-4) is a metal-organic compound derived from tricosanoic acid (C23:0), a saturated very-long-chain fatty acid (VLCFA) with the molecular formula C23H46O2. The "basic" designation indicates the presence of hydroxide or oxide ions in the salt structure, a common feature in metal carboxylates to balance charge . Tricosanoic acid itself is a solid at room temperature (melting point: 79.1°C) with a pKa of 4.95, typical of carboxylic acids . Its barium salt is synthesized via neutralization of the acid with barium hydroxide or carbonate.

Key properties of the barium salt include:

- Molecular formula: Likely Ba(C23H45O2)2·xBa(OH)2 (exact stoichiometry depends on the "basic" formulation).

- Hazards: Barium compounds are generally toxic; this salt may cause skin/eye irritation (H315, H319) and respiratory issues (H335) based on analogous fatty acid salts .

- Tricosanoic acid is also reported in plant lipid studies (e.g., bromeliads, maize under drought stress) and human biochemistry (e.g., associations with cognitive function in stroke survivors) .

Properties

CAS No. |

97468-35-4 |

|---|---|

Molecular Formula |

C46H90BaO4 |

Molecular Weight |

844.5 g/mol |

IUPAC Name |

barium(2+);tricosanoate |

InChI |

InChI=1S/2C23H46O2.Ba/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25;/h2*2-22H2,1H3,(H,24,25);/q;;+2/p-2 |

InChI Key |

LEOVEGXRWADLOL-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Ba+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tricosanoic acid, barium salt, basic typically involves the neutralization of tricosanoic acid with a barium base. The reaction can be represented as follows:

Tricosanoic acid+Barium hydroxide→Tricosanoic acid, barium salt, basic+Water

This reaction is usually carried out in an aqueous medium under controlled temperature and pH conditions to ensure complete neutralization.

Industrial Production Methods

Industrial production of this compound involves large-scale neutralization processes. The tricosanoic acid is first purified and then reacted with barium hydroxide in large reactors. The product is then filtered, washed, and dried to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Tricosanoic acid, barium salt, basic can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form barium carbonate and other oxidation products.

Reduction: Under specific conditions, it can be reduced to form barium metal and tricosanoic acid.

Substitution: The barium ion can be substituted with other metal ions in the presence of suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Metal salts like sodium chloride or potassium nitrate are often used in substitution reactions.

Major Products Formed

Oxidation: Barium carbonate and other oxidation products.

Reduction: Barium metal and tricosanoic acid.

Substitution: New metal salts and tricosanoic acid derivatives.

Scientific Research Applications

Tricosanoic acid, barium salt, basic has several scientific research applications:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and interactions with biological molecules.

Industry: Utilized in the production of specialized materials and as a stabilizer in certain industrial processes.

Mechanism of Action

The mechanism of action of tricosanoic acid, barium salt, basic involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, affecting their function and activity. The barium ion can also play a role in stabilizing certain molecular structures and facilitating specific biochemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison with Other Barium Fatty Acid Salts

Barium salts of fatty acids vary in chain length, branching, and hydroxylation, influencing their physical properties and applications. A comparative analysis is provided below:

Research Findings and Data Gaps

- Thermal Stability: VLCFA barium salts like tricosanoate likely exhibit superior thermal stability, making them candidates for high-temperature polymers.

- Biological Interactions: Free tricosanoic acid is implicated in plant drought resistance (e.g., maize treated with compost-AMF-CNPs increased C23:0 levels by 110% under stress) . The barium salt’s role in such systems remains unexplored.

- Analytical Challenges: Quantification of tricosanoic acid in biological matrices uses gas chromatography with methyl ester derivatization, as described in lipidomics protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.